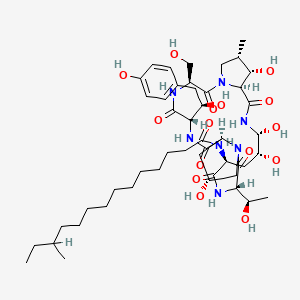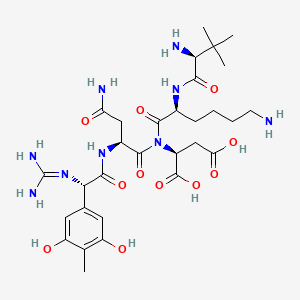
Chlorhydrate de dexfenfluramine
Vue d'ensemble
Description
Le chlorhydrate de dexfenfluramine, commercialisé sous le nom de Redux, est un anorexigène sérotoninergique. Il réduit l'appétit en augmentant la quantité de sérotonine extracellulaire dans le cerveau. Le this compound est l'isomère dextrogyre de la fenfluramine et est structurellement similaire à l'amphétamine, mais il ne présente aucun effet stimulant psychologique .
Mécanisme D'action
Target of Action
Dexfenfluramine hydrochloride primarily targets the Sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 2C . These targets play a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that influences mood, appetite, and sleep.
Mode of Action
Dexfenfluramine binds to the serotonin reuptake pump, inhibiting the reuptake of serotonin . This action increases the levels of serotonin in the brain’s synapses, leading to greater activation of serotonin receptors . The enhancement of serotoninergic transmission in the centers of feeding behavior located in the hypothalamus results in the suppression of the appetite for carbohydrates .
Biochemical Pathways
Dexfenfluramine promotes serotonergic neurotransmission by inhibiting serotonin (5-hydroxytryptophan, 5-HT) reuptake and stimulating 5-HT release . This action affects the balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .
Pharmacokinetics
Dexfenfluramine is well-absorbed from the gastrointestinal tract . It has a protein binding of 36% . The half-life of dexfenfluramine is between 17-20 hours , indicating that it remains in the body for a significant period before being eliminated.
Result of Action
The primary result of dexfenfluramine’s action is a decrease in caloric intake due to increased serotonin levels in the brain’s synapses . This leads to a reduction in appetite, particularly for carbohydrates . Dexfenfluramine was used to treat diabetes and obesity due to these effects .
Action Environment
The action, efficacy, and stability of dexfenfluramine can be influenced by various environmental factors. It’s important to note that dexfenfluramine was withdrawn from the market due to concerns about cardiovascular side-effects .
Applications De Recherche Scientifique
Dexfenfluramine hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical studies and chemical synthesis.
Biology: Studied for its effects on serotonin levels and neurotransmission.
Medicine: Initially approved for weight loss management, it has been researched for its potential in treating other conditions like diabetes and obesity.
Industry: Utilized in the development of new pharmacological agents and as a standard in quality control processes
Analyse Biochimique
Biochemical Properties
Dexfenfluramine hydrochloride plays a significant role in biochemical reactions by acting as a serotonin reuptake inhibitor. It binds to the serotonin reuptake pump, inhibiting the reuptake of serotonin and causing an increase in extracellular serotonin levels . This leads to greater activation of serotonin receptors, particularly the 5-hydroxytryptamine receptor 2C, enhancing serotonergic transmission in the hypothalamus, which is involved in regulating feeding behavior . Dexfenfluramine hydrochloride also causes the release of serotonin from synaptosomes .
Cellular Effects
Dexfenfluramine hydrochloride influences various types of cells and cellular processes. It primarily affects neurons in the brain by increasing serotonin levels in synapses, which suppresses appetite . This compound impacts cell signaling pathways by enhancing serotonergic transmission, which can influence gene expression and cellular metabolism . The increased serotonin levels can lead to changes in the expression of genes involved in appetite regulation and energy balance .
Molecular Mechanism
The molecular mechanism of dexfenfluramine hydrochloride involves its binding to the serotonin reuptake pump, which inhibits serotonin reuptake and increases extracellular serotonin levels . This elevated serotonin activates serotonin receptors, particularly the 5-hydroxytryptamine receptor 2C, leading to enhanced serotonergic transmission in the hypothalamus . This mechanism suppresses appetite by influencing the centers of feeding behavior . Additionally, dexfenfluramine hydrochloride causes the release of serotonin from synaptosomes, further increasing serotonin levels in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dexfenfluramine hydrochloride change over time. The drug is well-absorbed from the gastrointestinal tract and has a half-life of 17-20 hours . Its efficacy in reducing weight is observed during the initial months of treatment, but the effectiveness diminishes after six months of continuous use . Dexfenfluramine hydrochloride is metabolized in the liver, and its systemic bioavailability is about 68% . Long-term use of the drug has been associated with adverse effects such as primary pulmonary hypertension .
Dosage Effects in Animal Models
In animal models, the effects of dexfenfluramine hydrochloride vary with different dosages. Studies have shown that doses ranging from 1 to 5 mg/kg decrease food intake, body weight, and adipose tissue mass in rats . Higher doses can lead to toxic effects, including primary pulmonary hypertension and other cardiovascular issues . The drug’s anorectic effects are primarily due to its action on serotonin reuptake and release .
Metabolic Pathways
Dexfenfluramine hydrochloride is involved in metabolic pathways that include its metabolism in the liver. It is metabolized by hepatic enzymes, and its primary metabolites are excreted in the urine . The drug’s metabolism can be influenced by other compounds that affect hepatic enzyme activity . Dexfenfluramine hydrochloride’s impact on metabolic flux and metabolite levels is primarily related to its effects on serotonin levels and appetite regulation .
Transport and Distribution
Dexfenfluramine hydrochloride is well-absorbed from the gastrointestinal tract and distributed throughout the body . It has a protein binding rate of 36% and a volume of distribution that is not well-defined . The drug is transported across cell membranes by serotonin transporters, which facilitate its uptake into neurons . Dexfenfluramine hydrochloride’s distribution within tissues is influenced by its binding to serotonin transporters and other proteins .
Subcellular Localization
Dexfenfluramine hydrochloride’s subcellular localization is primarily within neurons, where it binds to serotonin reuptake pumps on synaptic vesicles . This localization allows the drug to inhibit serotonin reuptake and increase extracellular serotonin levels . The drug’s activity is influenced by its ability to interact with serotonin transporters and receptors, which are primarily located in the synaptic cleft and on neuronal membranes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate de dexfenfluramine est synthétisé par un processus en plusieurs étapes. La synthèse commence par la préparation du composé intermédiaire, la 3-(trifluorométhyl)phénylacétone. Cet intermédiaire est ensuite soumis à une amination réductrice avec de l'éthylamine pour produire la dexfenfluramine. La dernière étape consiste à convertir la dexfenfluramine en sa forme de sel chlorhydrate en la faisant réagir avec de l'acide chlorhydrique .
Méthodes de production industrielle
En milieu industriel, la production de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour surveiller la pureté et la puissance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de dexfenfluramine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La dexfenfluramine peut être oxydée pour former divers métabolites.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner différents produits.
Substitution : La dexfenfluramine peut subir des réactions de substitution, en particulier impliquant le groupe trifluorométhyle.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la dexfenfluramine, qui peuvent avoir différentes propriétés pharmacologiques .
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme composé de référence dans les études analytiques et la synthèse chimique.
Biologie : Étudié pour ses effets sur les niveaux de sérotonine et la neurotransmission.
Médecine : Initialement approuvé pour la gestion de la perte de poids, il a été étudié pour son potentiel dans le traitement d'autres affections comme le diabète et l'obésité.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques et comme étalon dans les processus de contrôle de la qualité
Mécanisme d'action
Le this compound exerce ses effets en se liant à la pompe de recapture de la sérotonine, inhibant la recapture de la sérotonine. Cela conduit à une augmentation des niveaux de sérotonine dans la fente synaptique, améliorant la transmission sérotoninergique dans l'hypothalamus, ce qui supprime l'appétit. Le composé agit également comme un agoniste du récepteur de la sérotonine, contribuant davantage à ses effets anorexigènes .
Comparaison Avec Des Composés Similaires
Composés similaires
Fenfluramine : Le mélange racémique dont la dexfenfluramine est l'isomère dextrogyre.
Benfluorex : Un composé apparenté ayant des propriétés pharmacologiques similaires.
Levofenfluramine : L'isomère lévogyre de la fenfluramine.
Norfenfluramine : Un métabolite de la fenfluramine ayant des effets similaires
Unicité
Le chlorhydrate de dexfenfluramine est unique en raison de son action spécifique sur la recapture de la sérotonine et de son absence d'effets stimulants psychologiques par rapport à l'amphétamine. Son activité sérotoninergique sélective le distingue des autres agents anorexigènes .
Propriétés
IUPAC Name |
(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXJHAOUFHNAS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048871 | |
| Record name | Dexfenfluramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3239-45-0 | |
| Record name | (+)-Fenfluramine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexfenfluramine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexfenfluramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-ethyl-α-methyl-m-(trifluoromethyl)phenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXFENFLURAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM28L0FHNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















